molecular formula C9H5ClO3 B8487786 3-Chloro-1-benzofuran-6-carboxylic acid

3-Chloro-1-benzofuran-6-carboxylic acid

Cat. No. B8487786
M. Wt: 196.58 g/mol
InChI Key: YCMZUKRVNAJELS-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Ethyl 3-chloro-1-benzofuran-6-carboxylate (110 mg, 0.49 mmol) is dissolved in MeOH (3 ml) and water (0.75 ml), treated drop-wise with 2N NaOH (0.27 ml, 0.54 mmol) and stirred overnight at RT. The volatiles are removed in vacuo, the residue is dissolved in water (3 ml) and the pH is adjusted to 3 with concentrated HCl. The resulting solid is filtered and dried overnight in a vacuum oven to afford 88 mg (92%) of 3-chloro-1-benzofuran-6-carboxylic acid as a white solid. MS for C9H5ClO3 (EI) m/z: 196(M)+.
Name
Ethyl 3-chloro-1-benzofuran-6-carboxylate
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([O:13]CC)=[O:12])=[CH:10][C:5]=2[O:4][CH:3]=1.[OH-].[Na+]>CO.O>[Cl:1][C:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[O:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Ethyl 3-chloro-1-benzofuran-6-carboxylate
Quantity
110 mg
Type
reactant
Smiles
ClC1=COC2=C1C=CC(=C2)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.27 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water (3 ml)
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=COC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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